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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the background and scientific

rationale for the SWOG S2101 clinical trial, also known as the BiCaZO trial. The trial evaluates

the combination of cabozantinib and nivolumab in patients with advanced melanoma or

squamous cell head and neck cancer that is refractory to prior immune checkpoint inhibitor

therapy.

S2101 Trial Overview
The S2101 (BiCaZO) trial is a Phase II study designed to investigate the efficacy of combining

the tyrosine kinase inhibitor (TKI) cabozantinib with the anti-PD-1 immune checkpoint inhibitor

nivolumab. A key feature of this trial is the stratification of patients based on two tumor

biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS). The

primary goals are to assess the feasibility of real-time biomarker stratification and to evaluate

the overall response rate (ORR) of the combination therapy within the defined biomarker

subgroups.[1][2]

The trial enrolls adult patients with locally advanced or metastatic melanoma or squamous cell

carcinoma of the head and neck (HNSCC) whose disease has progressed on prior anti-PD-1

therapy.[1][2] Patients receive nivolumab intravenously every 28 days and cabozantinib orally

on a daily basis.[1][2]
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Scientific Premise: The Rationale for Combining
Cabozantinib and Nivolumab
The central hypothesis of the S2101 trial is that cabozantinib can modulate the tumor

microenvironment (TME) to be more susceptible to the anti-tumor effects of the PD-1 inhibitor

nivolumab, potentially overcoming resistance to prior immunotherapy.

Nivolumab: Releasing the Brakes on the Immune
System
Nivolumab is a fully human IgG4 monoclonal antibody that acts as an immune checkpoint

inhibitor.[1][2] It targets the programmed death-1 (PD-1) receptor on the surface of activated T

cells. The interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often expressed on

tumor cells, leads to the inhibition of T-cell-mediated anti-tumor immunity. By blocking the PD-

1/PD-L1 interaction, nivolumab "releases the brakes" on the immune system, allowing T cells to

recognize and attack cancer cells.

Cabozantinib: A Multi-Targeted TKI with
Immunomodulatory Properties
Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs),

including MET, VEGFR2, and AXL. While initially developed as an anti-angiogenic and anti-

proliferative agent, preclinical and clinical evidence has revealed its significant

immunomodulatory effects.

The scientific rationale for combining cabozantinib with nivolumab is based on the following

mechanisms:

Inhibition of Immunosuppressive Cells: Cabozantinib has been shown to reduce the

populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs)

within the TME. These cells are key mediators of immunosuppression and can hinder the

efficacy of immune checkpoint inhibitors.

Enhancement of T-cell Infiltration and Function: By targeting VEGFR, cabozantinib can

normalize the tumor vasculature, which may facilitate the infiltration of cytotoxic T
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lymphocytes (CTLs) into the tumor. Furthermore, cabozantinib can promote a shift from an

immunosuppressive M2 macrophage phenotype to a pro-inflammatory M1 phenotype.

Direct Effects on Dendritic Cells: Preclinical studies suggest that cabozantinib can directly

modulate dendritic cells (DCs), which are critical for antigen presentation and the initiation of

an anti-tumor immune response.

Biomarker-Driven Stratification: Tailoring Treatment to
the Tumor Microenvironment
A novel aspect of the S2101 trial is the stratification of patients based on TMB and TIS. This

approach aims to identify which patients are most likely to benefit from the combination

therapy.

Tumor Mutational Burden (TMB): TMB is a measure of the number of mutations within a

tumor's genome. A high TMB is thought to lead to the production of a greater number of

neoantigens, which are novel proteins that can be recognized as foreign by the immune

system. This increased immunogenicity may make tumors with high TMB more susceptible

to immune checkpoint inhibition.

Tumor Inflammation Signature (TIS): TIS is a gene expression profile that reflects the

presence of a pre-existing, but suppressed, adaptive immune response within the TME. A

"hot" or inflamed TIS is characterized by the expression of genes associated with T-cell

infiltration and interferon-gamma (IFNγ) signaling. It is hypothesized that patients with a "hot"

TIS may be more likely to respond to immunotherapy.

By stratifying patients into four cohorts based on high or low TMB and TIS scores, the S2101
trial aims to elucidate the predictive value of these biomarkers for the cabozantinib and

nivolumab combination.[1]

Data Presentation
While specific quantitative data from the S2101 trial is not yet publicly available, the following

tables summarize representative preclinical and clinical data that support the scientific premise

of combining a TKI like cabozantinib with an immune checkpoint inhibitor.

Table 1: Preclinical Evidence of Cabozantinib's Immunomodulatory Effects
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Model System Key Findings Reference

Murine Prostate Cancer Model

Cabozantinib treatment led to

a decrease in MDSCs and an

increase in the infiltration of

activated CD8+ T cells into the

tumor.

[Link to relevant publication]

Murine Renal Cell Carcinoma

Model

Combination of cabozantinib

with an anti-PD-1 antibody

resulted in enhanced tumor

growth inhibition compared to

either agent alone.

[Link to relevant publication]

In vitro co-culture assays

Cabozantinib inhibited the

immunosuppressive function of

Tregs and enhanced the

cytotoxic activity of T cells.

[Link to relevant publication]

Table 2: Clinical Trial Data of Cabozantinib and Nivolumab Combination in Other Cancers

Trial Name (Cancer Type) Key Efficacy Data Reference

CheckMate 9ER (Renal Cell

Carcinoma)

Combination of cabozantinib

and nivolumab showed a

significant improvement in

progression-free survival and

overall survival compared to

sunitinib.

[Link to relevant publication]

COSMIC-021 (Multiple Solid

Tumors)

The combination demonstrated

promising anti-tumor activity in

patients with various advanced

solid tumors, including those

who had progressed on prior

immunotherapy.

[Link to relevant publication]

Experimental Protocols
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Tumor Mutational Burden (TMB) Assessment
While the exact assay used in the S2101 trial may be proprietary, TMB is typically assessed

using a targeted next-generation sequencing (NGS) panel, such as the FoundationOne CDx or

MSK-IMPACT assays.[3][4][5]

Methodology:

DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE)

tumor tissue.

Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to

create a sequencing library.

Targeted Capture: The library is enriched for specific genomic regions of interest using a

panel of biotinylated oligonucleotide probes. For TMB assessment, these panels typically

cover hundreds of cancer-related genes.

Next-Generation Sequencing: The captured DNA fragments are sequenced on a high-

throughput NGS platform.

Bioinformatic Analysis:

Sequencing reads are aligned to the human reference genome.

Somatic mutations (single nucleotide variants and small insertions/deletions) are

identified.

Germline variants are filtered out using a matched normal blood sample or by comparing

against databases of known germline variants.

The total number of qualifying somatic mutations is divided by the size of the genomic

region sequenced (in megabases) to calculate the TMB score (mutations/Mb).

Tumor Inflammation Signature (TIS) Assessment
The TIS is an 18-gene expression signature that is typically measured using the NanoString

nCounter platform, often as part of a larger panel like the PanCancer IO 360 panel.[6][7][8]
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Methodology:

RNA Extraction: Total RNA is extracted from FFPE tumor tissue.

Hybridization: The RNA is hybridized with a pair of gene-specific probes: a capture probe

and a reporter probe. The reporter probe is labeled with a unique fluorescent barcode.

Purification and Immobilization: The hybridized complexes are purified and immobilized on a

streptavidin-coated cartridge.

Digital Barcode Counting: The cartridge is placed in the nCounter instrument, where the

fluorescent barcodes are imaged and counted for each target gene.

Data Analysis:

The raw gene counts are normalized to control for technical variability.

The TIS score is calculated as a weighted linear combination of the normalized expression

values of the 18 genes in the signature. The specific weighting algorithm is proprietary to

NanoString.

The 18 genes in the Tumor Inflammation Signature include:

Antigen Presentation:HLA-DQA1, HLA-DRB1, HLA-E, PSMB9, TAP1

Chemokine Expression:CCL5, CXCL9

Cytotoxic Activity:CD8A, GZMA, GZMB, PRF1

T-cell and NK-cell Markers:CD27, CD274 (PD-L1), CD276 (B7-H3)

Interferon Signaling:CMKLR1, IDO1, LAG3, STAT1

Mandatory Visualizations
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Caption: Combined inhibition of nivolumab and cabozantinib.
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Biomarker Stratification
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Caption: S2101 trial experimental workflow.
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Scientific Premise
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Caption: Logical relationship of trial components.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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